Methyl (S)-2-allylpyrrolidine-2-carboxylate
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Overview
Description
Methyl (S)-2-allylpyrrolidine-2-carboxylate is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a pyrrolidine ring, an allyl group, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-allylpyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using an allyl halide and a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-allylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl (S)-2-allylpyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (S)-2-allylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction pathways, enzyme inhibition, or activation.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-2-pyrrolidinecarboxylate: Lacks the allyl group.
Methyl (S)-2-allylpyrrolidine-2-carboxamide: Contains an amide group instead of an ester.
Uniqueness
Methyl (S)-2-allylpyrrolidine-2-carboxylate is unique due to the presence of both an allyl group and a methyl ester functional group, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl (2S)-2-prop-2-enylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-3-5-9(8(11)12-2)6-4-7-10-9/h3,10H,1,4-7H2,2H3/t9-/m1/s1 |
InChI Key |
GILOYDZWVWEQQY-SECBINFHSA-N |
Isomeric SMILES |
COC(=O)[C@]1(CCCN1)CC=C |
Canonical SMILES |
COC(=O)C1(CCCN1)CC=C |
Origin of Product |
United States |
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